2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,4-oxadiazole
Overview
Description
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,4-oxadiazole is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a phenyl group substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety and an oxadiazole ring, making it a versatile molecule for various applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline , are often used as reagents in organic synthesis, suggesting that the compound may interact with a variety of biological targets.
Mode of Action
Based on its structural similarity to other boronic acid derivatives, it is plausible that it may interact with its targets through the formation of covalent bonds, particularly with proteins or enzymes that have nucleophilic side chains .
Biochemical Pathways
Boronic acid derivatives are known to play a role in various biochemical reactions, including c-c bond formation, oxidation, and reduction .
Pharmacokinetics
It’s worth noting that the bioavailability of a compound is influenced by factors such as its solubility, stability, and the presence of functional groups that facilitate or hinder absorption .
Result of Action
Given its structural similarity to other boronic acid derivatives, it may be involved in the modification of proteins or other biomolecules, potentially altering their function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, boronic acids are known to be susceptible to hydrolysis in moist conditions .
Biochemical Analysis
Biochemical Properties
2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes and proteins, facilitating or inhibiting biochemical pathways. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially acting as an inhibitor or activator depending on the specific biochemical context . The nature of these interactions often involves the formation of transient complexes, which can alter the enzyme’s activity and, consequently, the biochemical pathway it regulates.
Cellular Effects
The effects of 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that promote cell survival and proliferation . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole exerts its effects through specific binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, depending on the context. For instance, the compound may bind to the active site of an enzyme, preventing substrate binding and thus inhibiting the enzyme’s activity . Alternatively, it may induce conformational changes in the enzyme, enhancing its activity. Changes in gene expression are also a result of these molecular interactions, as the compound can influence transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole in laboratory settings are critical for understanding its stability and long-term impact on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions for extended periods . Its degradation products can accumulate over time, potentially leading to altered cellular responses. Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular metabolism and gene expression, indicating its potential for prolonged biochemical activity.
Dosage Effects in Animal Models
The effects of 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and reduced oxidative stress . At higher doses, toxic or adverse effects can occur, including cellular apoptosis and tissue damage. Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity without adverse effects.
Metabolic Pathways
2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux by modulating the activity of key enzymes, such as those involved in glycolysis and the citric acid cycle . Additionally, the compound’s interaction with cofactors can alter metabolite levels, further impacting cellular metabolism.
Transport and Distribution
The transport and distribution of 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is also influenced by its chemical properties, such as solubility and stability.
Subcellular Localization
The subcellular localization of 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole is critical for its activity and function. The compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The compound’s activity is closely linked to its localization, as its interactions with biomolecules are often compartment-specific.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,4-oxadiazole typically involves the following steps:
Formation of the Boronate Ester: The starting material, 4-bromoaniline, undergoes a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst to form 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.
Cyclization to Form Oxadiazole: The intermediate is then subjected to cyclization with appropriate reagents to form the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The boronate ester group can participate in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Oxidized or Reduced Derivatives: Depending on the specific reaction conditions.
Scientific Research Applications
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,4-oxadiazole has a wide range of applications in scientific research:
Biology: Investigated for its potential as a fluorescent probe due to the presence of the oxadiazole ring.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.
Comparison with Similar Compounds
Properties
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BN2O3/c1-13(2)14(3,4)20-15(19-13)11-7-5-10(6-8-11)12-17-16-9-18-12/h5-9H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMKIDKLUDAMTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NN=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20611672 | |
Record name | 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20611672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
276694-19-0 | |
Record name | 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20611672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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